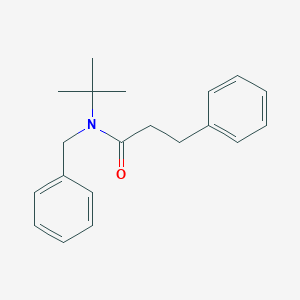
N-benzyl-N-(tert-butyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(tert-butyl)-3-phenylpropanamide, also known as N-tert-butyl-benzyl-3-phenylpropanamide, is a synthetic compound that has been widely used in scientific research applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.44 g/mol. This compound has been found to have various biochemical and physiological effects and has been used in the study of different diseases and disorders.
Mechanism of Action
The mechanism of action of N-benzyl-N-(tert-butyl)-3-phenylpropanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been found to improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties and has been shown to reduce oxidative stress in the brain. This compound has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in different tissues. Additionally, it has been found to have neuroprotective properties and has been shown to protect neurons from damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-N-(tert-butyl)-3-phenylpropanamide in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool for studying different diseases and disorders that are associated with these enzymes. However, one of the limitations of using this compound is its relatively low solubility in water, which makes it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of N-benzyl-N-(tert-butyl)-3-phenylpropanamide in scientific research. One possible direction is the study of its potential use in the treatment of different neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another possible direction is the study of its potential use in the treatment of different types of cancer. Additionally, more research could be done on the mechanism of action of this compound to better understand its effects on different enzymes and pathways.
Synthesis Methods
The synthesis of N-benzyl-N-(tert-butyl)-3-phenylpropanamide involves the reaction of benzyl chloride with tert-butylamine in the presence of sodium hydride. The resulting product is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final compound.
Scientific Research Applications
N-benzyl-N-(tert-butyl)-3-phenylpropanamide has been extensively used in scientific research for its various applications. It has been used as a reagent in the synthesis of different compounds and has been found to have antibacterial and antifungal properties. This compound has also been used in the study of different diseases and disorders such as cancer, Alzheimer's disease, and Parkinson's disease.
Properties
Molecular Formula |
C20H25NO |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-benzyl-N-tert-butyl-3-phenylpropanamide |
InChI |
InChI=1S/C20H25NO/c1-20(2,3)21(16-18-12-8-5-9-13-18)19(22)15-14-17-10-6-4-7-11-17/h4-13H,14-16H2,1-3H3 |
InChI Key |
WJDQWKPCOFPVIK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)







